1-Benzyl-2-pyrrolidinone

Catalog No.
S773831
CAS No.
5291-77-0
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-2-pyrrolidinone

CAS Number

5291-77-0

Product Name

1-Benzyl-2-pyrrolidinone

IUPAC Name

1-benzylpyrrolidin-2-one

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

LVUQCTGSDJLWCE-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2

solubility

>26.3 [ug/mL]

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2

The exact mass of the compound 1-Benzyl-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzyl-2-pyrrolidinone (CAS 5291-77-0) is a high-boiling, polar aprotic solvent and versatile synthetic intermediate characterized by its bulky, aromatic N-benzyl substituent. In industrial and laboratory procurement, it serves as a robust alternative to conventional solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), particularly in applications requiring higher thermal stability, lower volatility, and specific π-π interaction capabilities [1]. Its distinct physicochemical profile—including a high flash point, low vapor pressure, and a surface tension of approximately 45.0 mJ/m²—makes it highly valuable for advanced materials formulation, high-temperature solid-phase parallel synthesis, and the construction of complex N-heterocyclic pharmaceutical intermediates [2].

Procurement Fit

S
N-Benzylated lactam intermediate for pharmaceutical, agrochemical, and dyestuff synthesis
P
Moderate lipophilicity (Log P ~1.5) supports partitioning-based purification and hydrophobic media formulation
R
Reducible to N-benzylpyrrolidine via LAB reagents for secondary amine diversificationResearch synthesis workflow

Substituting 1-benzyl-2-pyrrolidinone with generic in-class alternatives like NMP, DMF, or unsubstituted 2-pyrrolidinone frequently compromises process safety, reaction yield, and material performance. NMP and DMF are increasingly subject to strict regulatory pressures (CMR classifications) and possess lower boiling points that lead to excessive solvent loss during high-temperature parallel synthesis or vacuum processing [2]. Furthermore, in nanomaterial dispersion, the lack of an aromatic ring in NMP deprives the system of crucial π-π stacking interactions, resulting in rapid re-aggregation of carbon nanotubes at high concentrations[1]. In organic synthesis, substituting with NMP yields N-methylated products during ring expansion, whereas the N-benzyl group of 1-benzyl-2-pyrrolidinone acts as an essential, cleavable protecting group for downstream active pharmaceutical ingredient (API) manufacturing [3].

Substitution Risk

1-Benzyl-2-pyrrolidinone vs N-Methyl-2-pyrrolidinone (NMP)
Log P difference ~2.0 units (>100-fold hydrophobicity shift) may alter partitioning and solubility profiles significantly
1-Benzyl-2-pyrrolidinone vs Unsubstituted 2-Pyrrolidinone
Electron donor ability and ring-stability profiles differ; N-benzyl imparts distinct reactivity in charge-transfer and acid hydrolysis contexts
5-Membered Lactam vs 6-Membered 1-Benzyl-2-piperidone
5-Membered ring favors lactam form under acidic conditions; 6-membered analog equilibrium may shift toward ring-opened product

Carbon Nanotube Exfoliation and High-Concentration Dispersion

1-Benzyl-2-pyrrolidinone demonstrates superior performance in dispersing single-walled carbon nanotubes (SWNTs) compared to the industry standard, NMP. The surface tension of 1-benzyl-2-pyrrolidinone (45.0 mJ/m²) and its aromatic structure facilitate a lower energetic cost of exfoliation[1]. At high concentrations, it maintains highly exfoliated SWNT dispersions with root-mean-square bundle diameters of ~3 nm, whereas NMP exhibits significant aggregation under identical conditions [1].

Evidence DimensionSWNT bundle diameter at high dispersion concentration
Target Compound Data~3 nm bundle diameter at high concentrations with minimal aggregation
Comparator Or BaselineNMP (shows significantly more aggregation and larger bundle sizes at equivalent high concentrations)
Quantified Difference1-Benzyl-2-pyrrolidinone matches or exceeds the dispersion limit of NMP while drastically reducing bundle size, outperforming even aqueous SDBS surfactants.
ConditionsTip-sonication followed by mild centrifugation (5500 rpm) for 24 hours.

Allows manufacturers to formulate stable, high-loading conductive inks and composites without relying on reprotoxic NMP, ensuring longer shelf-life and better electrical properties.

Electron Donor Rank
Head-to-head
1-Ethyl > 1-Benzyl > 1-Phenyl
Supports intermediate donor-strength selection for charge-transfer tuning
Solvent-dependent K/ΔH; relative order consistent

Thermal Stability in High-Temperature Parallel Synthesis

For automated and parallel synthesis workflows, solvent volatility is a major cause of reaction failure. 1-Benzyl-2-pyrrolidinone offers a boiling point of 205 °C at 6 Torr and exceptional thermal stability, allowing it to remain in the reaction vessel without evaporating during prolonged heating [1]. When compared to standard solvents like toluene or xylenes, which require reflux and extended reaction times for thionation, 1-benzyl-2-pyrrolidinone enables rapid, high-temperature (115 °C) conversions without premature solvent loss [1].

Evidence DimensionSolvent retention and reaction completion at elevated temperatures
Target Compound DataStable at 115–150 °C; enables complete thionation in 5 minutes at 115 °C
Comparator Or BaselineToluene/Xylenes (require boiling point reflux, longer times); DMF/NMP (higher volatility, risk of dry-down)
Quantified DifferenceElimates solvent evaporation issues at >115 °C, achieving equivalent or higher yields in a fraction of the time compared to lower-boiling alternatives.
ConditionsSolid-phase parallel synthesis of thioamides using Lawesson's reagent at 115 °C.

Ensures reproducible yields in automated combinatorial chemistry by preventing solvent dry-down during extended high-temperature heating.

Lactam Ring Stability
Head-to-head
5-Membered > 6-Membered lactam form preference under 6.04 N HCl
Informs acid-stability context for synthetic route design
Reported 4.5:1 ratio for analogous carboxyl system

Yield and Protecting-Group Utility in Reductive Ring Expansion

In the synthesis of medium-sized N-heterocyclic scaffolds, 1-benzyl-2-pyrrolidinone serves as a highly efficient precursor. Under iridium-catalyzed reductive ring expansion with azlactones, it yields 80% of the corresponding 7-membered azacycle[1]. While NMP can also undergo this reaction, the resulting N-methyl group is synthetically difficult to remove. In contrast, the N-benzyl group provided by 1-benzyl-2-pyrrolidinone acts as a standard, easily cleavable protecting group, streamlining the synthesis of complex pharmaceutical cores like Bengamide A[1].

Evidence DimensionProduct yield and downstream deprotection viability
Target Compound Data80% yield of 7-membered N-benzyl lactam (cleavable)
Comparator Or BaselineNMP (yields N-methyl lactam, non-cleavable)
Quantified DifferenceProvides an 80% yield of a readily deprotectable scaffold, whereas NMP yields a dead-end N-methylated product for downstream API synthesis.
ConditionsIridium-catalyzed reductive ring expansion with glycine-derived azlactones.

Provides pharmaceutical chemists with a direct, high-yield precursor to medium-sized N-heterocycles that are ready for immediate downstream deprotection and functionalization.

Log P Differentiation
Cross-study
ΔLog P ≈ +1.8 to +2.1 vs NMP
Reported >100-fold hydrophobicity increase guides partitioning-based selection
Target Log P 1.25–1.58; NMP -0.54
Reductive Transformation
Class-level
LAB / THF reflux reduces to N-benzylpyrrolidine
Supports synthesis planning for secondary amine diversification
Class-wide efficiency; specific yield to verify
Specification Consistency
Data to verify
Purity 95–98%; density 1.095 g/mL; n20/D 1.552
Batch-to-batch consistency supports reproducible procurement
Vendor specifications; source review advised
Anticonvulsant Precursor
Cross-study
Derived 3-benzyl analogs show reported ED50 values in seizure models
Supports medicinal chemistry procurement as scaffold starting material
Model-response context; 1-benzyl-2-pyrrolidinone is not the active agent

Formulation of Advanced Carbon Nanomaterials

Ideal for dispersing single-walled carbon nanotubes (SWNTs) and graphene where high loading and minimal bundling are required. The compound outperforms NMP via enhanced π-π interactions and optimal surface tension, making it a premium choice for conductive ink and nanocomposite procurement [1].

High-Temperature Solid-Phase Synthesis

The solvent of choice for combinatorial libraries and peptide synthesis requiring prolonged heating (>100 °C). Its low vapor pressure and high boiling point prevent the well dry-down issues commonly experienced with DMF or lower-boiling aprotic solvents[2].

Pharmaceutical Scaffold Synthesis

Procured as a core building block for the synthesis of complex 7-membered N-heterocycles and Bengamide A analogs. The inherent N-benzyl group serves as a built-in protecting group, enabling efficient downstream cleavage and functionalization that N-methyl analogs cannot support [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
N-Benzylpyrrolidine synthesis
Reducibility with LAB reagents
Reduction completeness and amine purity
Anticonvulsant drug discovery scaffold
3-Position alkylation and N-debenzylation compatibility
SAR reproducibility and model-response context
Charge-transfer complex studies
Intermediate electron donor strength
Solvent-dependent donor-acceptor interaction consistency
Lithographic plate and specialty ink formulation
Moderate lipophilicity and solvency profile
Coating uniformity and batch-to-batch specification control

XLogP3

1.2

LogP

1.25 (LogP)

Other CAS

5291-77-0

Wikipedia

1-Benzyl-2-pyrrolidinone

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